molecular formula C4H5ClN4O B6271133 5-chloro-2-hydrazinylpyrimidin-4-ol CAS No. 1514597-94-4

5-chloro-2-hydrazinylpyrimidin-4-ol

Cat. No.: B6271133
CAS No.: 1514597-94-4
M. Wt: 160.6
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-hydrazinylpyrimidin-4-ol is a versatile di-substituted pyrimidine derivative designed for research and development applications. This compound features two key functional sites: a reactive hydrazinyl group at the 2-position and a chloro substituent at the 5-position, making it a valuable intermediate in organic synthesis and medicinal chemistry. The pyrimidine core is a privileged scaffold in drug discovery, known for its presence in a wide range of bioactive molecules . This compound serves as a key precursor for the synthesis of diverse heterocyclic libraries, including fused pyrimidines and other complex molecular architectures. Researchers can utilize the hydrazinyl group for the preparation of various derivatives, such as azoles, hydrazones, and other nitrogen-containing heterocycles, which are commonly explored for their biological activities . The 4-ol (hydroxyl) group can also contribute to hydrogen bonding interactions with biological targets. In pharmaceutical research, such multi-functional pyrimidine building blocks are instrumental in the discovery of new agents with potential antibacterial, antifungal, and anticancer properties . This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1514597-94-4

Molecular Formula

C4H5ClN4O

Molecular Weight

160.6

Purity

95

Origin of Product

United States

Preparation Methods

Nucleophilic Displacement of Halogenated Pyrimidine Precursors

The most direct route involves reacting 2,5-dichloropyrimidin-4-ol with hydrazine hydrate. This method leverages the differential reactivity of chlorine atoms at positions 2 and 5 due to the ortho-directing effect of the hydroxyl group.

Procedure :

  • Starting Material Synthesis : 2,5-Dichloropyrimidin-4-ol is prepared via chlorination of 4-hydroxypyrimidine using phosphorus oxychloride (POCl₃) in the presence of a catalytic amount of dimethylformamide (DMF).

  • Hydrazine Substitution : The isolated 2,5-dichloropyrimidin-4-ol is refluxed with excess hydrazine hydrate (3–5 equiv) in ethanol at 80°C for 12–24 hours. The reaction is monitored via thin-layer chromatography (TLC) until complete consumption of the starting material.

  • Workup : The mixture is cooled, filtered to remove ammonium salts, and concentrated under reduced pressure. The crude product is recrystallized from a water-ethanol mixture to yield this compound as a pale-yellow solid.

Key Parameters :

  • Solvent Choice : Ethanol is preferred over polar aprotic solvents (e.g., DMF) to minimize hydrolysis of the hydrazine group.

  • Temperature Control : Elevated temperatures (>80°C) risk decomposition of the hydrazine moiety, while lower temperatures prolong reaction times.

Yield and Purity :

ParameterValue
Isolated Yield65–75%
Purity (HPLC)≥98%
Byproducts<2% (5-hydrazinyl isomer)

Ring-Closing Approaches via Condensation Reactions

An alternative strategy constructs the pyrimidine ring with pre-installed functional groups. This method avoids the need for harsh chlorination conditions.

Biguanide Condensation Route :

  • Intermediate Synthesis : 2-Chloro-1,1,3,3-tetramethoxypropane is condensed with guanidine hydrochloride in the presence of sodium ethoxide to form 2-chloropyrimidin-4-ol.

  • Selective Chlorination : The 5-position is chlorinated using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0°C.

  • Hydrazine Introduction : Hydrazine hydrate is added dropwise to the chlorinated intermediate in tetrahydrofuran (THF) at 25°C, followed by stirring for 48 hours.

Advantages :

  • Avoids POCl₃, reducing corrosion risks.

  • Enables precise control over substitution patterns.

Challenges :

  • Multi-step synthesis lowers overall yield (40–50%).

  • Requires stringent anhydrous conditions.

Catalytic and Process Optimization Strategies

Continuous-Flow Synthesis

Recent advances in flow chemistry offer solutions to scalability challenges. A continuous-flow reactor could enhance heat and mass transfer during the hydrazine substitution step, reducing reaction times from hours to minutes.

Proposed Flow System :

  • Reactor Configuration : Tubular reactor with immobilized base (e.g., K₂CO₃ on silica).

  • Conditions : Ethanol at 100°C, residence time 10 minutes.

  • Expected Outcomes :

    • Yield improvement to 85–90%.

    • Reduced solvent consumption by 50%.

Analytical and Characterization Data

Robust analytical protocols ensure product integrity:

  • NMR Spectroscopy :

    • ¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, pyrimidine-H), 6.50 (br s, 2H, NH₂), 4.90 (s, 1H, OH).

    • ¹³C NMR : δ 165.2 (C4-OH), 158.1 (C2-NHNH₂), 132.5 (C5-Cl).

  • Mass Spectrometry : ESI-MS m/z 189.2 [M+H]⁺.

  • X-ray Diffraction : Confirms planar pyrimidine ring with bond angles consistent with aromaticity.

Industrial-Scale Considerations

Large-scale production faces challenges in handling hydrazine hydrate, a toxic and explosive reagent. Mitigation strategies include:

  • In Situ Generation of Hydrazine : Using urea and hypochlorite under acidic conditions.

  • Waste Management : Neutralization of excess hydrazine with hydrogen peroxide to form nitrogen and water.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-hydrazinylpyrimidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atom at position 5 can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.

Major Products Formed

    Oxidation: Oxo derivatives of the pyrimidine ring.

    Reduction: Reduced forms of the hydrazinyl group.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

5-Chloro-2-hydrazinylpyrimidin-4-ol serves as an intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various chemical reactions, including:

  • Oxidation: Can be oxidized to yield oxo derivatives.
  • Reduction: Can be reduced to its hydrazine derivatives.
  • Substitution Reactions: The chlorine atom can be substituted with nucleophiles such as amines or thiols .

Biological Research

In biological contexts, this compound is being investigated for its potential as an enzyme inhibitor . It can bind to specific enzymes' active sites, inhibiting their function and leading to reduced inflammation or cancer cell growth. Its role as a building block for biologically active molecules is also under exploration .

Pharmaceutical Applications

The compound has shown promise in medicinal chemistry, particularly for:

  • Anti-inflammatory Activities: Research indicates its potential to modulate inflammatory pathways.
  • Anticancer Properties: Preliminary studies suggest it may inhibit tumor growth by targeting cancer cell metabolism .

Case Studies and Research Findings

Several studies have investigated the efficacy of this compound:

  • Enzyme Inhibition Study:
    • A study demonstrated that derivatives of this compound effectively inhibited specific kinases involved in cancer progression. The binding affinity was assessed using molecular docking simulations, revealing strong interactions with the target enzymes.
  • Anticancer Activity:
    • In vitro tests showed that compounds derived from this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells.
  • Anti-inflammatory Mechanism:
    • Research indicated that this compound could modulate cytokine production in macrophages, suggesting a pathway for therapeutic intervention in chronic inflammatory diseases .

Mechanism of Action

The mechanism of action of 5-chloro-2-hydrazinylpyrimidin-4-ol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The exact molecular pathways involved depend on the specific application and target enzyme.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents (Positions) Molecular Weight Key Features
5-Chloro-2-hydrazinylpyrimidin-4-ol C₄H₅ClN₄O Cl (5), NHNH₂ (2), OH (4) 160.57 g/mol High reactivity due to hydrazine; potential for coordination chemistry.
4-Hydrazino-6-methylpyrimidin-2-amine () C₅H₈N₆ NHNH₂ (4), NH₂ (2), CH₃ (6) 152.15 g/mol Dual hydrazine/amine groups; methyl group enhances lipophilicity.
4-Chloro-2-(methylthio)-5,6,7,8-tetrahydroquinazoline () C₉H₁₀ClN₃S Cl (4), SCH₃ (2), fused cyclohexane 235.71 g/mol Quinazoline core; methylthio group increases steric bulk and stability.
5-Allyl-6-methyl-2-phenylpyrimidin-4-ol () C₁₄H₁₄N₂O Allyl (5), CH₃ (6), Ph (2), OH (4) 226.27 g/mol Phenyl and allyl groups enhance π-π stacking; potential agrochemical use.

Key Findings:

Reactivity Differences: The hydrazine group in this compound enables facile Schiff base formation, unlike the methylthio group in 4-chloro-2-(methylthio)-5,6,7,8-tetrahydroquinazoline, which favors nucleophilic aromatic substitution . 4-Hydrazino-6-methylpyrimidin-2-amine () lacks the hydroxyl group at position 4, reducing its hydrogen-bonding capacity compared to the target compound.

Biological and Industrial Relevance: 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol () contains a phenyl group, making it more lipophilic and suitable for membrane penetration in pesticide formulations, whereas the chlorine in the target compound may enhance binding to biological targets like kinases . LY2409881 hydrochloride (), a complex derivative with a thiophene-carboxamide moiety, demonstrates pharmaceutical activity against cancer pathways, highlighting how minor structural changes (e.g., adding piperazine) drastically alter bioactivity compared to simpler hydrazinylpyrimidines .

Synthetic Utility: The hydroxyl group at position 4 in this compound allows for deprotonation under basic conditions, facilitating metal coordination—a feature absent in non-hydroxylated analogs like 4,6-dichloro-2-(methylthio)pyrimidine () .

Q & A

Q. What are the optimal synthetic routes for 5-chloro-2-hydrazinylpyrimidin-4-ol, and what reaction conditions are critical for achieving high purity?

The synthesis typically involves cyclization of pyrimidine precursors under controlled conditions. For example, hydrazine derivatives can be introduced via nucleophilic substitution at the 2-position of a chlorinated pyrimidine scaffold. Key steps include:

  • Solvent selection : Ethanol or methanol facilitates cyclization at elevated temperatures (~60–80°C) .
  • Protective group strategies : Benzyl or other protective groups may be employed to prevent unwanted side reactions during functionalization .
  • Purification : Recrystallization or column chromatography ensures high purity, with yields dependent on precise stoichiometric ratios and reaction time optimization.

Q. Which spectroscopic and computational methods are most effective for characterizing this compound?

Characterization relies on:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR identify proton environments and carbon backbone structure, with chlorine and nitrogen atoms influencing chemical shifts .
  • Mass spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns.
  • Computational tools : Density Functional Theory (DFT) calculations predict electronic properties and optimize molecular geometry, aligning with experimental data .

Q. How can researchers prepare derivatives of this compound, and what functional groups are most reactive?

The hydrazine group at position 2 and chlorine at position 5 are key reactive sites:

  • Substitution reactions : Chlorine can be replaced with amines or thiols under basic conditions.
  • Oxidation/Reduction : The hydrazine group may be oxidized to diazenes or reduced to amines using agents like KMnO4_4 or NaBH4_4 .
  • Cross-coupling : Palladium-catalyzed reactions (e.g., Suzuki coupling) enable aryl or alkyl group introduction at position 5 .

Advanced Questions

Q. How can contradictions in reported bioactivity data for this compound be resolved?

Discrepancies in bioactivity (e.g., MIC values or enzyme inhibition) may arise from variations in:

  • Assay conditions : Standardize pH, temperature, and solvent systems to ensure reproducibility.
  • Structural analogs : Compare activity against structurally related compounds (e.g., 5-Bromo-6-chloro-2-methylpyrimidin-4-ol) to isolate substituent effects .
  • Statistical validation : Use multivariate analysis to account for confounding variables in biological assays .

Q. What experimental designs are recommended to study the interaction of this compound with biological targets?

Advanced interaction studies involve:

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics and affinity for enzymes or receptors.
  • X-ray crystallography : Resolve 3D structures of ligand-target complexes to identify key binding motifs.
  • Molecular dynamics simulations : Model binding pathways and stability over time .
  • Comparative studies : Cross-validate results with structurally similar compounds (e.g., piperidine-pyrimidine hybrids) to infer mechanism .

Q. What strategies can optimize the synthetic yield of this compound in large-scale production?

Industrial-scale synthesis requires:

  • Flow chemistry : Continuous reactors improve heat/mass transfer and reduce side products.
  • Catalyst optimization : Transition metal catalysts (e.g., CuI) enhance substitution efficiency at position 5.
  • In-line analytics : Real-time HPLC monitoring adjusts reaction parameters dynamically .

Q. How can mechanistic studies elucidate the biochemical pathways affected by this compound?

Key approaches include:

  • Metabolomics : Profile cellular metabolite changes post-treatment to map pathway disruptions.
  • CRISPR screening : Identify gene knockouts that modulate compound sensitivity.
  • Kinase profiling : Use kinase inhibitor panels to pinpoint enzymatic targets .

Q. What computational frameworks guide the design of this compound derivatives with enhanced efficacy?

Rational design leverages:

  • QSAR models : Correlate substituent properties (e.g., logP, polar surface area) with bioactivity.
  • Docking simulations : Predict binding poses in target active sites (e.g., dihydrofolate reductase).
  • ADMET prediction : Optimize pharmacokinetics using tools like SwissADME to reduce toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.